2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

Synthetic methodology Thiadiazole cyclization Process chemistry

Researchers requiring a regiochemically defined 1,3,4-thiadiazole scaffold for nucleophilic substitution often face supply inconsistency and isomer contamination. 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole (CAS 75341-23-0) addresses this by providing a single, electrophilic chloromethyl handle on an electron-deficient ring, orthogonal to ring nitrogens for unambiguous derivatization. - Enables reliable SN2 displacement with amines, thiols, or alkoxides without regioisomeric byproducts. - Consistent 97% purity (HPLC/GC/NMR traceability) supports reproducible library synthesis and SAR studies. - Backed by multi-supplier stock exceeding 20,000 units for uninterrupted optimization campaigns.

Molecular Formula C4H5ClN2S
Molecular Weight 148.61 g/mol
CAS No. 75341-23-0
Cat. No. B1284132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
CAS75341-23-0
Molecular FormulaC4H5ClN2S
Molecular Weight148.61 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)CCl
InChIInChI=1S/C4H5ClN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3
InChIKeyKMLZHRLGMVZPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole: Heterocyclic Building Block


2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole (CAS 75341-23-0) is a heterocyclic building block characterized by a 1,3,4-thiadiazole core bearing a reactive chloromethyl group at the 2-position and a methyl substituent at the 5-position . The compound exists as a solid at ambient temperature with a molecular weight of 148.61 g/mol, an estimated density of 1.359 ± 0.06 g/cm³, and a predicted boiling point of 250.9 ± 23.0 °C at 760 mmHg . The electron-deficient nature of the 1,3,4-thiadiazole ring, combined with the electrophilic chloromethyl moiety, renders this compound a versatile intermediate for nucleophilic substitution reactions with amines, thiols, alkoxides, and other nucleophiles .

1,3,4-thiadiazole core with electrophilic chloromethyl handle for SN2 nucleophilic substitution
Suited for reaction with amines, thiols, and alkoxides in heterocyclic library synthesis
Commercial availability in two purity tiers supports procurement flexibility from discovery to patent synthesis

Why Generic Substitution with Other Chloromethyl Heterocycles Fails


Substituting 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole with a different chloromethyl thiadiazole isomer—such as the 1,2,3- or 1,2,4-thiadiazole regioisomers—or with chloromethyl-substituted oxadiazoles or triazoles introduces uncontrolled variability in both the electronics of the heterocyclic core and the spatial trajectory of the reactive chloromethyl handle [1]. The 1,3,4-thiadiazole ring system differs fundamentally from its 1,2,3- and 1,2,4-counterparts in nitrogen atom positioning, sulfur hybridization, and aromatic electron distribution, all of which directly modulate the electrophilicity of the pendant chloromethyl group [2]. Furthermore, the presence of the 5-methyl substituent on the target compound provides steric and electronic differentiation from unsubstituted chloromethyl thiadiazole analogs, influencing both the reaction kinetics of downstream nucleophilic substitutions and the conformational preferences of the resulting adducts in biological or material contexts . Generic substitution without rigorous validation of these parameters risks altered reaction yields, unexpected byproduct profiles, and loss of structure-activity relationships in patent-defined synthetic sequences.

Replacing the 1,3,4-thiadiazole core with 1,2,3- or 1,2,4-isomers may shift ring electronics and alter chloromethyl electrophilicity.
Omitting the 5-methyl substituent removes steric differentiation and may change downstream reaction kinetics.
Substituting chloromethyl with hydroxymethyl or aminomethyl groups sacrifices electrophilic reactivity for stability; nucleophilic displacement profiles will differ.

Quantitative Differentiation Evidence


Synthetic Yield via Cyclization Route

The synthesis of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole via cyclization of N'-(2-chloroacetyl)acetohydrazide proceeds with a reported yield of approximately 41% . This specific cyclization route is documented in patent literature (US2007/219212 A1) and represents a baseline synthetic efficiency metric for procurement decision-making when comparing alternative routes or analogous intermediates .

Synthetic yield
Reported
~41% yield
Baseline metric for procurement cost estimation and route benchmarking.
Cyclization route from patent US2007/219212 A1; no direct comparator yield available.
Synthetic methodology Thiadiazole cyclization Process chemistry

Commercial Purity Grade Stratification

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is commercially offered at two distinct purity tiers: standard purity ≥95% and high purity 97% . Multiple suppliers including Bidepharm, AstaTech (via Fisher Scientific), and CymitQuimica provide the 97% grade with batch-specific analytical documentation including NMR, HPLC, and GC traceability . This purity stratification enables end-users to align procurement specifications with intended application requirements—where 95% minimum purity may suffice for exploratory library synthesis, whereas 97% grade with full analytical characterization is indicated for regulated pharmaceutical intermediate applications or patent prosecution .

Purity grade comparison
Head-to-head
97% grade: analytical documentation (NMR, HPLC, GC)
95% grade: minimum purity specification
Purity tier selection aligns with application criticality from discovery screening to regulated intermediate synthesis.
Verified across multiple supplier catalog listings; absolute difference ≥2%.
Quality assurance Analytical chemistry Procurement specification

Predicted Physicochemical Property Differentiation

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole exhibits a predicted boiling point of 250.9 ± 23.0 °C at 760 mmHg and a predicted density of 1.359 ± 0.06 g/cm³ . In comparison, its ethyl-substituted analog 2-chloro-5-ethyl-1,3,4-thiadiazole (CAS 71859-81-9) presents a modified physicochemical profile attributable to the increased alkyl chain length, which alters both volatility and solvent partitioning behavior [1]. While direct experimental measurement data for both compounds under identical conditions are not available in the accessible literature, the predicted values establish that the methyl versus ethyl substitution pattern generates meaningful differences in bulk physical properties relevant to process design and purification strategy selection.

Physicochemical differentiation
Class-level
5-methyl: bp 250.9±23.0°C, density 1.359±0.06 g/cm³ (pred.)
5-ethyl analog: modified volatility and partitioning profile
Methyl vs. ethyl substitution informs solvent selection and purification strategy in process development.
Predicted values; experimental boiling point and density data under identical conditions not available.
Physicochemical properties Process engineering Formulation

Storage Stability and Handling Requirements

Commercial technical datasheets for 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole specify storage at 2–8 °C under inert gas (nitrogen or argon) . This storage requirement reflects the moisture sensitivity and potential hydrolytic instability inherent to the chloromethyl moiety attached to the electron-deficient thiadiazole ring. In contrast, alternative nucleophilic handles such as hydroxymethyl (-CH₂OH) or aminomethyl (-CH₂NH₂) substituted thiadiazoles generally exhibit different stability profiles and may be stored under less stringent conditions, though they lack the electrophilic reactivity profile that defines the utility of the chloromethyl derivative in SN2-driven library synthesis.

Storage stability
Class-level
Chloromethyl: 2–8°C, inert gas (N₂/Ar)
Analog handles: hydroxymethyl/aminomethyl typically less stringent
Storage requirements influence laboratory inventory protocols and total cost of ownership.
Based on supplier technical datasheets; reflects moisture sensitivity of chloromethyl group.
Stability Storage conditions Inventory management

Validated Application Scenarios


Pharmaceutical Intermediate with Controlled Nucleophilic Substitution

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole functions as a pharmaceutical intermediate in synthetic sequences requiring nucleophilic displacement of the chloromethyl group by amines, thiols, or alkoxides to generate bioactive thiadiazole derivatives . The electron-deficient nature of the 1,3,4-thiadiazole ring enhances the electrophilicity of the pendant chloromethyl carbon, facilitating SN2 reactions under controlled conditions . This reactivity profile positions the compound for the construction of heterocyclic libraries targeting antimicrobial, antifungal, and antiparasitic indications, consistent with the broad pharmacological precedent established for 1,3,4-thiadiazole scaffolds .

Agrochemical Building Block for Crop Protection

The 1,3,4-thiadiazole scaffold is extensively documented in agrochemical patent literature for applications in herbicide, insecticide, fungicide, and crop protection agent development . 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole serves as a key intermediate in this domain, where its chloromethyl group enables conjugation with diverse agronomically relevant pharmacophores while the 5-methyl substituent contributes to favorable physicochemical properties including LogP modulation and metabolic stability in plant and soil matrices .

Medicinal Chemistry Library Synthesis with Orthogonal Reactivity

For medicinal chemistry groups constructing focused libraries around the 1,3,4-thiadiazole scaffold, 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole provides a single reactive handle (chloromethyl) orthogonal to the thiadiazole ring nitrogens, enabling sequential functionalization strategies . The commercial availability of this compound at 97% purity with full analytical traceability (NMR, HPLC, GC) supports reproducible library synthesis and SAR studies in both academic and industrial settings . The compound's classification as a building block with catalog stock availability exceeding 20,000 units across multiple suppliers ensures consistent supply for iterative optimization campaigns .

Application
Selection Property
Validation Focus
Heterocyclic scaffold derivatization via SN2
Electrophilic chloromethyl reactivity with orthogonal ring nitrogens
Nucleophilic substitution efficiency and product purity characterization
Agrochemical research intermediate
5-methyl substitution for LogP modulation and metabolic stability in crop matrices
Physicochemical property screening and crop protection assay fit
Focused library synthesis with orthogonal reactivity
Commercial high-purity grade with full analytical traceability (NMR, HPLC, GC)
Lot-to-lot consistency and synthetic reproducibility across campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.